molecular formula C21H25FN2O2 B11375276 2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11375276
M. Wt: 356.4 g/mol
InChI Key: IEJQMOFBHFNVNI-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C21H25FN2O2 It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperidinyl ethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form the intermediate 2-fluoro-N-(4-methoxyphenyl)benzamide.

    Alkylation: The final step involves the alkylation of the intermediate with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide.

    Reduction: Formation of 2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the piperidinyl ethyl group.

    N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Lacks the fluorine atom.

    2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Contains a chlorine atom instead of fluorine.

Uniqueness

2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the combination of the fluorine atom, methoxyphenyl group, and piperidinyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25FN2O2/c1-26-17-11-9-16(10-12-17)20(24-13-5-2-6-14-24)15-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,25)

InChI Key

IEJQMOFBHFNVNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCCCC3

Origin of Product

United States

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